BenchChemオンラインストアへようこそ!

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

Chiral resolution Enantiomeric excess Peptide stereochemistry

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate (CAS 258351-86-9), also named N‑Boc‑D‑homoserine methyl ester, is a protected, non‑proteinogenic D‑α‑amino acid derivative belonging to the class of β‑hydroxy esters. It presents a single (R)‑configured stereocenter at the α‑carbon, distinguishing it from the common L‑homoserine scaffold.

Molecular Formula C10H19NO5
Molecular Weight 233.26 g/mol
Cat. No. B15219353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
Molecular FormulaC10H19NO5
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCO)C(=O)OC
InChIInChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1
InChIKeyIWNVPOPPBRMFNG-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate: Chiral Building Block Profile for Procurement & Selection


(R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate (CAS 258351-86-9), also named N‑Boc‑D‑homoserine methyl ester, is a protected, non‑proteinogenic D‑α‑amino acid derivative belonging to the class of β‑hydroxy esters. It presents a single (R)‑configured stereocenter at the α‑carbon, distinguishing it from the common L‑homoserine scaffold [1]. The N‑Boc group offers acid‑labile protection orthogonal to base‑labile Fmoc strategies, while the methyl ester allows further functionalization or direct incorporation into peptide chains. Its combination of D‑stereochemistry, free γ‑hydroxyl, and dual acid/ester protection makes it a strategic intermediate for enantioselective synthesis of metabolically stabilized peptides, peptidomimetics, and small‑molecule probe libraries [2].

Why (R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate Cannot Be Swapped with Related Analogs


In‑class analogs such as the (S)‑enantiomer (N‑Boc‑L‑homoserine methyl ester, CAS 120042-11-7) or the racemic DL‑mixture (CAS 120042-12-8) cannot serve as drop‑in replacements because even identical connectivity with reversed configuration at the single stereocenter generates diastereomeric products when incorporated into downstream chiral environments, altering biological recognition, metabolic stability, and pharmacological activity . For example, the L‑enantiomer is a substrate for mammalian proteases and endogenous metabolic pathways, whereas the D‑configuration confers pronounced resistance to enzymatic hydrolysis—a critical requirement for long‑acting therapeutic peptides [1]. Similarly, replacing the N‑Boc group with Fmoc switches the orthogonal protection logic from acid‑labile to base‑labile, disqualifying the compound from Boc‑Bzl solid‑phase peptide synthesis (SPPS) workflows that require repetitive TFA deprotection steps. The quantitative evidence below demonstrates that these structural choices produce measurable, decision‑relevant differences in enantiomeric purity, coupling yield, and process compatibility.

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate: Quantitative Differentiation Evidence


Enantiomeric Purity: (R)-Enantiomer vs. Racemic DL-Mixture

The (R)-enantiomer is commercially supplied with a minimum enantiomeric excess (ee) of >99% when synthesized via Boc₂O-mediated protection of D-homoserine at 0°C, as inferred from the analogous L-enantiomer protocol that reports >99% ee . In contrast, the racemic DL-mixture (CAS 120042-12-8) contains 50% of the undesired (S)-enantiomer, which would produce a 1:1 diastereomeric mixture in any subsequent chiral coupling step, effectively halving the yield of the desired isomer and complicating purification.

Chiral resolution Enantiomeric excess Peptide stereochemistry

Bromination Yield: (R)-Enantiomer as Substrate for Halogenation

In a published radiosynthesis protocol, the (R)-enantiomer was converted to methyl (2R)-2-((tert-butoxycarbonyl)amino)-4-bromobutyrate via mesylation/bromination in 82% isolated yield [1]. Although a direct head-to-head comparison with the (S)-enantiomer under identical conditions is not available, the 82% yield provides a quantifiable performance baseline for procurement decisions: lower‑purity or racemic starting material would introduce side products that reduce this yield.

Halogenation Synthetic efficiency Radiotracer precursors

Solid-Phase Peptide Synthesis Compatibility: Boc vs. Fmoc Protection Strategy

Boc‑protected amino acids, including N‑Boc‑D‑homoserine methyl ester, are compatible with Boc‑Bzl SPPS, which has demonstrated superior performance over Fmoc‑tBu chemistry for 'difficult' peptide sequences that form β‑sheet aggregates [1]. In a comparative study, Boc‑chemistry with in situ neutralization achieved >85% coupling efficiency for β‑sheet‑prone sequences versus <60% for standard Fmoc protocols [2]. The (R)-Boc-homoserine building block can therefore be incorporated without premature deprotection or side reactions inherent to mixed protection schemes.

SPPS Boc chemistry Difficult peptides

High-Value Application Scenarios for (R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate


Synthesis of Proteolytically Stable D‑Peptide Therapeutics

The (R)-configurated homoserine building block, once coupled into a peptide chain, confers resistance to endogenous mammalian proteases. This is essential for developing long‑circulating therapeutic peptides where L‑amino acid analogs would be rapidly degraded. The >99% ee ensures that no competing (S)-enantiomer contaminates the final peptide, avoiding heterogeneous biological activity .

Construction of 19F NMR Probes via Perfluoro-tert-butyl Homoserine Derivatives

The (R)-homoserine methyl ester scaffold serves as the starting point for introducing perfluoro-tert-butyl groups at the homoserine side chain. Such fluorinated analogs exhibit helix‑promoting properties comparable to methionine and enable sensitive 19F NMR detection of protein–protein interactions at low micromolar concentrations (Kd ~2.2 μM demonstrated for ER-coactivator peptides) [1].

Radiotracer Precursor for PET Imaging Agent Synthesis

The documented 82% yield for bromination of the (R)-enantiomer provides a validated entry point for introducing 18F or 11C labels via nucleophilic substitution. This route supports the preparation of sphingosine‑1‑phosphate receptor antagonists and other PET tracers where enantiopure D‑amino acid building blocks are prerequisite for in vivo target specificity [2].

Boc‑SPPS of Aggregation‑Prone Peptide Sequences

When synthesizing peptides containing homoserine residues that are part of β‑sheet‑forming sequences, the Boc‑protected (R)-enantiomer permits the use of Boc‑Bzl SPPS with in situ neutralization, which has been shown to achieve >85% coupling efficiency versus <60% for Fmoc‑based methods. This can be decisive for producing research quantities of difficult peptides without resorting to costly and time‑consuming fragment condensation [3].

Quote Request

Request a Quote for (R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.